molecular formula C17H29NO9P2 B606471 Capstafin CAS No. 1818390-52-1

Capstafin

货号: B606471
CAS 编号: 1818390-52-1
分子量: 453.36
InChI 键: FLLCGDMAXOLXOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Capstafin is a small-molecule inhibitor selectively targeting the Src homology 2 (SH2) domain of STAT5b, a transcription factor critical in cancer progression, particularly in Philadelphia chromosome-positive leukemias driven by the Bcr-Abl fusion protein . Developed as a derivative of catechol bisphosphate, Capstafin emerged from rational drug design efforts to address the challenge of distinguishing between the highly homologous STAT5a and STAT5b isoforms . Unlike earlier STAT5 inhibitors, Capstafin demonstrates nanomolar potency and marked selectivity for STAT5b over STAT5a, a significant advancement given that STAT5b inhibition more effectively suppresses tumor cell proliferation . Its mechanism involves disrupting the STAT5b SH2 domain, thereby preventing protein-protein interactions essential for transcriptional activation of oncogenic pathways .

属性

CAS 编号

1818390-52-1

分子式

C17H29NO9P2

分子量

453.36

IUPAC 名称

4-((8-Methylnonanamido)methyl)-1,2-phenylene bis(dihydrogen phosphate)

InChI

InChI=1S/C17H29NO9P2/c1-13(2)7-5-3-4-6-8-17(19)18-12-14-9-10-15(26-28(20,21)22)16(11-14)27-29(23,24)25/h9-11,13H,3-8,12H2,1-2H3,(H,18,19)(H2,20,21,22)(H2,23,24,25)

InChI 键

FLLCGDMAXOLXOB-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCC(NCC1=CC=C(OP(O)(O)=O)C(OP(O)(O)=O)=C1)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Capstafin

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare Capstafin with structurally and functionally analogous STAT5 inhibitors, emphasizing selectivity, potency, and clinical relevance.

Table 1: Comparison of Capstafin with STAT5 Inhibitors

Compound Structural Class Target Selectivity (STAT5b vs. STAT5a) Potency (IC₅₀) Key Limitations References
Capstafin Catechol bisphosphate STAT5b SH2 High Nanomolar None reported in preclinical studies
Stafib-1 Catechol bisphosphate STAT5b SH2 Moderate Micromolar Lower potency than Capstafin
Chromone-based Chromone STAT5 SH2 Not reported Micromolar Lack of isoform selectivity
Salicylic acid-based Salicylate STAT5 SH2 Minimal Micromolar Poor bioavailability; off-target effects
Adenosine-5′-monophosphate derivative Nucleotide STAT5 SH2 Not reported Micromolar Limited cellular permeability
Osmium complex Metal complex STAT5 SH2 Not reported Micromolar Toxicity concerns

Key Findings:

Structural Innovation: Capstafin and Stafib-1 belong to the catechol bisphosphate family, but Capstafin’s optimized structure confers nanomolar potency, a significant improvement over Stafib-1’s micromolar activity . In contrast, chromone- and salicylic acid-based inhibitors lack structural motifs necessary for STAT5b-specific binding, resulting in non-selective inhibition .

Selectivity and Therapeutic Relevance: Capstafin’s high selectivity for STAT5b addresses a critical gap in targeting oncogenic STAT5 signaling. Other compounds, such as the osmium complex, exhibit broad STAT5 inhibition but pose toxicity risks, limiting clinical applicability .

Potency and Mechanism: Capstafin’s nanomolar IC₅₀ contrasts sharply with the micromolar-range activity of earlier inhibitors (e.g., adenosine derivatives and salicylic acid-based compounds), which suffer from poor cellular uptake and off-target effects .

Clinical Implications: Capstafin’s selectivity and potency make it a promising candidate for precision oncology, particularly in cancers where STAT5b is a driver. In contrast, non-selective inhibitors like chromone-based compounds may disrupt STAT5a-mediated physiological processes, increasing adverse effect risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capstafin
Reactant of Route 2
Capstafin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。